Mullite

Description

Propriétés

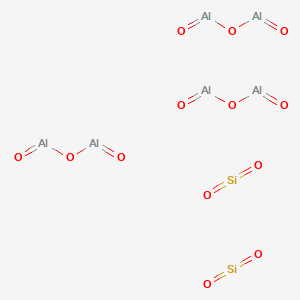

IUPAC Name |

dioxosilane;oxo(oxoalumanyloxy)alumane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6Al.2O2Si.9O/c;;;;;;2*1-3-2;;;;;;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZHJGOXRZJKJNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Al]O[Al]=O.O=[Al]O[Al]=O.O=[Al]O[Al]=O.O=[Si]=O.O=[Si]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Al6O13Si2 | |

| Record name | mullite | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Mullite | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Other Solid; Other Solid, Dry Powder, White odorless powder; Insoluble in water; [Alfa Aesar MSDS], ODOURLESS COLOURLESS-TO-CREAM-COLOURED CRYSTALLINE SOLID. FORMS CRYSTALLINE MATERIALS ON HEATING OVER 1000 °C. | |

| Record name | Mullite (Al6O5(SiO4)2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Refractories, fibers, aluminosilicate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Mullite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15719 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CERAMIC FIBRES (ALUMINOSILICATE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0123 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: none | |

| Record name | CERAMIC FIBRES (ALUMINOSILICATE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0123 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.6-2.7 g/cm³ | |

| Record name | CERAMIC FIBRES (ALUMINOSILICATE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0123 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

1302-93-8, 142844-00-6 | |

| Record name | Mullite (Al6O5(SiO4)2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001302938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mullite (Al6O5(SiO4)2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Refractories, fibers, aluminosilicate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Mullite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.740 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Refractories, fibers, aluminosilicate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.434 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CERAMIC FIBRES (ALUMINOSILICATE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0123 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

1700-2040 °C | |

| Record name | CERAMIC FIBRES (ALUMINOSILICATE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0123 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure and Properties of Mullite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and multifaceted properties of mullite, a ceramic material of significant interest in various scientific and industrial fields. This document delves into the crystallographic details, mechanical, thermal, and optical characteristics, and the experimental methodologies used for their determination.

This compound Crystal Structure

This compound is the only stable intermediate compound in the alumina-silica (Al₂O₃-SiO₂) system at atmospheric pressure.[1] Its chemical formula is generally expressed as Al₂(Al₂₊₂ₓSi₂₋₂ₓ)O₁₀₋ₓ, where 'x' represents the number of missing oxygen atoms per unit cell.[2][3] The stoichiometry of this compound can vary, with the two most common forms being 3Al₂O₃·2SiO₂ (x=0.25) and 2Al₂O₃·SiO₂ (x=0.4).[1][2]

The crystal structure of this compound is orthorhombic, belonging to the Pbam space group.[2][4] The fundamental building blocks of the this compound structure are chains of edge-sharing AlO₆ octahedra that run parallel to the crystallographic c-axis.[5][6] These octahedral chains are located at the corners and the center of the unit cell.[1][6] The chains are then cross-linked by double chains of (Al,Si)O₄ tetrahedra, which also run parallel to the c-axis.[2][5] The distribution of aluminum and silicon atoms within the tetrahedral sites is random.[2] This arrangement results in a needle-like or prismatic crystal habit.[4][7]

The presence of oxygen vacancies is a key feature of the this compound structure, which allows for a range of Al:Si ratios.[2] These vacancies are created to maintain charge neutrality as Si⁴⁺ ions are substituted by Al³⁺ ions in the tetrahedral sites.[8]

Below is a diagram illustrating the logical relationship of the components of the this compound crystal structure.

Crystallographic Parameters

The lattice parameters of this compound vary with its composition. For the common 3:2 this compound, typical unit cell dimensions are provided in the table below.

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [2][4][7] |

| Space Group | Pbam | [2][4] |

| a | ~7.5785 Å | [4] |

| b | ~7.6817 Å | [4] |

| c | ~2.8864 Å | [4] |

Properties of this compound

This compound exhibits a range of exceptional properties that make it suitable for numerous high-performance applications, particularly in high-temperature and harsh environments.[3][5] These properties include high thermal stability, low thermal expansion and conductivity, excellent creep resistance, and good chemical stability.[2][3]

Mechanical Properties

The mechanical properties of this compound are significantly influenced by its microstructure, particularly the presence of a glassy phase at the grain boundaries.[2] Polycrystalline this compound with a minimal glassy phase can retain a significant portion of its room-temperature strength at temperatures up to 1500°C.[2][9] The interlocking needle-like grain structure of this compound contributes to its good mechanical strength and thermal shock resistance.[7][10]

| Property | Value | Units | Reference |

| Density | 2.8 - 3.17 | g/cm³ | [4][10] |

| Porosity | 0 - 27 | % | [11] |

| Flexural Strength | 30 - 180 | MPa | [10][12] |

| Compressive Strength | 550 - 1320 | MPa | [13][14] |

| Elastic Modulus | 91 - 220 | GPa | [14] |

| Hardness | 1070 - 1450 | Kg/mm² (Knoop) | [10][14] |

| Fracture Toughness (KIC) | ~2.0 | MPa·m1/2 | [10] |

| Poisson's Ratio | 0.24 | - | [14] |

Thermal Properties

This compound is renowned for its excellent performance at high temperatures. Its low coefficient of thermal expansion and low thermal conductivity contribute to its outstanding thermal shock resistance.[15][16]

| Property | Value | Units | Reference |

| Maximum Use Temperature | 1400 - 1800 | °C | [12][14] |

| Thermal Conductivity | 1.9 - 6 | W/m·K | [10][13] |

| Coefficient of Thermal Expansion (20-1000°C) | 5.3 - 5.4 | x 10⁻⁶/°C | [10][17] |

| Specific Heat | 250 - 1050 | J/kg·K | [13][14] |

Electrical and Optical Properties

This compound is an excellent electrical insulator, particularly at ambient temperatures, making it suitable for electronic device applications.[5] Optically, its transparency in the mid-infrared range has garnered interest for applications such as high-temperature optical windows.[9][18]

| Property | Value | Units | Reference |

| Dielectric Strength | 9.8 | ac-kV/mm | [10][14] |

| Dielectric Constant (@ 1 MHz) | 5.8 - 6.5 | - | [10][14] |

| Dissipation Factor (@ 1 kHz) | 0.003 | - | [10] |

| Volume Resistivity (@ 25°C) | >10¹³ | ohm·cm | [10][14] |

| Refractive Index (nα) | 1.642 - 1.653 | - | [7] |

| Refractive Index (nβ) | 1.644 - 1.655 | - | [7] |

| Refractive Index (nγ) | 1.654 - 1.679 | - | [7] |

| Birefringence (δ) | 0.012 - 0.026 | - | [7] |

Experimental Protocols for Characterization

The determination of this compound's crystal structure and properties relies on a suite of analytical techniques. Below are descriptions of the key experimental methodologies.

X-ray Diffraction (XRD)

Principle: X-ray diffraction is a primary technique for determining the crystallographic structure of a material. When a beam of X-rays strikes a crystalline sample, the X-rays are diffracted in specific directions according to Bragg's Law (nλ = 2d sinθ), where 'n' is an integer, 'λ' is the wavelength of the X-rays, 'd' is the spacing between crystal planes, and 'θ' is the diffraction angle. The resulting diffraction pattern is a fingerprint of the crystalline phases present.

Methodology for this compound Analysis:

-

Sample Preparation: A this compound sample is typically ground into a fine powder to ensure random orientation of the crystallites. The powder is then mounted on a sample holder.

-

Data Collection: The sample is placed in an X-ray diffractometer. An X-ray beam, commonly from a Cu Kα source, is directed at the sample. The detector rotates around the sample to measure the intensity of the diffracted X-rays at various angles (2θ).

-

Phase Identification: The resulting diffraction pattern (a plot of intensity vs. 2θ) is compared to a database of known diffraction patterns, such as the one maintained by the International Centre for Diffraction Data (ICDD), to identify the crystalline phases present (e.g., this compound, corundum, cristobalite).[19][20]

-

Lattice Parameter Refinement: The positions of the diffraction peaks can be used to precisely calculate the unit cell parameters (a, b, and c) of the this compound crystal structure.[21]

-

Quantitative Phase Analysis: Rietveld refinement of the XRD data can be used to determine the weight percentage of each crystalline phase in a multiphase sample.[21]

The following diagram outlines the workflow for XRD analysis of this compound.

Scanning Electron Microscopy (SEM)

Principle: SEM is a powerful technique for visualizing the surface morphology and microstructure of a material at high magnifications. A focused beam of electrons is scanned across the sample's surface, and the interactions between the electrons and the sample produce various signals (e.g., secondary electrons, backscattered electrons, X-rays) that are collected to form an image.

Methodology for this compound Analysis:

-

Sample Preparation: A small piece of the this compound ceramic is mounted on a sample stub. For non-conductive materials like this compound, a thin conductive coating (e.g., gold or carbon) is often applied to prevent charging effects.

-

Imaging: The sample is placed in the SEM chamber, which is under vacuum. An electron beam is generated and focused on the sample surface. The beam is scanned across the area of interest.

-

Signal Detection: Detectors collect the signals generated from the electron-sample interaction. Secondary electron imaging provides high-resolution topographical information, revealing features like grain size, shape, and porosity.[19] Backscattered electron imaging provides contrast based on atomic number, which can help distinguish different phases.

-

Microstructural Analysis: The SEM images are analyzed to characterize the microstructure of the this compound ceramic, such as the size and morphology (e.g., equiaxed or acicular) of the this compound grains and the presence of any secondary phases or porosity.[1]

Nanoindentation

Principle: Nanoindentation is a technique used to measure the mechanical properties of materials at the nanoscale. A sharp indenter tip of known geometry (e.g., Berkovich) is pressed into the material's surface with a controlled load. The load and displacement of the indenter are continuously measured during loading and unloading to determine hardness and elastic modulus.

Methodology for this compound Analysis:

-

Sample Preparation: The surface of the this compound sample must be carefully polished to a very smooth, flat finish to ensure accurate measurements.

-

Indentation: The prepared sample is placed in the nanoindenter. A series of indentations are made at various locations on the sample surface with controlled loads.[19]

-

Data Acquisition: For each indent, a load-displacement curve is generated.

-

Property Calculation: The hardness is calculated from the maximum load divided by the projected contact area. The elastic modulus is determined from the slope of the initial portion of the unloading curve.[19]

-

In-situ Imaging: Some nanoindentation systems are equipped with in-situ scanning probe microscopy (SPM) capabilities to image the residual indent, allowing for the observation of deformation mechanisms such as pile-up or cracking.[19]

This guide provides a foundational understanding of the crystal structure and properties of this compound. The detailed data and methodologies presented herein are intended to support researchers and scientists in their exploration and application of this versatile ceramic material.

References

- 1. scielo.br [scielo.br]

- 2. media.neliti.com [media.neliti.com]

- 3. espublisher.com [espublisher.com]

- 4. mindat.org [mindat.org]

- 5. espublisher.com [espublisher.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]

- 9. collaborate.princeton.edu [collaborate.princeton.edu]

- 10. accuratus.com [accuratus.com]

- 11. earthwaterfire.com [earthwaterfire.com]

- 12. umicore-ceramics.com [umicore-ceramics.com]

- 13. azom.com [azom.com]

- 14. mindrum.com [mindrum.com]

- 15. This compound [digitalfire.com]

- 16. This compound : Pressed Technical Ceramic [final-materials.com]

- 17. tprefractory.com [tprefractory.com]

- 18. researchgate.net [researchgate.net]

- 19. metall-mater-data.com [metall-mater-data.com]

- 20. researchgate.net [researchgate.net]

- 21. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

3Al2O3·2SiO2 phase diagram and stability

An In-depth Technical Guide to the 3Al₂O₃·2SiO₂ (Mullite) Phase Diagram and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (3Al₂O₃·2SiO₂), the only chemically stable intermediate phase in the alumina-silica binary system, is a critical material in various high-temperature and structural applications due to its exceptional properties.[1] This technical guide provides a comprehensive overview of the 3Al₂O₃·2SiO₂ phase diagram, its thermal and chemical stability, and detailed experimental protocols for its synthesis and characterization. The information is tailored for researchers, scientists, and professionals who require a deep understanding of this advanced ceramic material.

The Al₂O₃-SiO₂ Phase Diagram and the Stability of this compound

The Al₂O₃-SiO₂ phase diagram is fundamental to understanding the formation and stability of this compound. This compound is not a naturally abundant mineral and is typically synthesized for industrial applications.[2] It is recognized for its high thermal stability, excellent creep resistance, low thermal expansion, and good chemical stability.[2][3]

The stoichiometric composition of this compound is 3Al₂O₃·2SiO₂, often referred to as 3:2 this compound.[2] However, it can exist as a solid solution with a higher alumina content, such as 2Al₂O₃·SiO₂ (2:1 this compound).[2] There has been considerable debate in the scientific community regarding the nature of this compound's melting point. While some studies suggest it melts incongruently, a significant body of work, notably the revised phase diagram by Aramaki and Roy, indicates a congruent melting point at approximately 1850°C.[4]

Invariant Points and Key Temperatures

The Al₂O₃-SiO₂ phase diagram is characterized by several key invariant points that define the phase relationships at different temperatures and compositions.

| Feature | Temperature (°C) | Composition (mol% Al₂O₃) | Phases in Equilibrium |

| Congruent Melting Point of this compound | ~1850 | ~60 | Liquid, this compound |

| This compound-Alumina Eutectic | ~1840 | - | Liquid, this compound, Al₂O₃ |

| Silica-Mullite Eutectic | ~1595 | ~5 | Liquid, this compound, SiO₂ |

| This compound Solid Solution Range (at solidus) | - | ~60 - 63 | This compound |

Note: The exact temperatures and compositions can vary slightly depending on the experimental conditions and the presence of impurities.

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, each yielding this compound with different microstructures and properties. The primary methods include solid-state reaction, fusion (fused this compound), and chemical routes like the sol-gel process.

Solid-State Reaction

This is a conventional and commercially significant method for producing this compound. It involves the high-temperature reaction of alumina and silica precursors.

-

Raw Material Preparation: High-purity α-alumina (α-Al₂O₃) and amorphous silica (SiO₂) powders are selected as starting materials. The powders are weighed to achieve the desired stoichiometric ratio (e.g., 3:2 Al₂O₃ to SiO₂).

-

Mixing: The powders are intimately mixed to ensure a homogeneous reaction. This is typically done by wet milling in a ball mill with a suitable solvent (e.g., ethanol) and grinding media for several hours.

-

Drying: The resulting slurry is dried to remove the solvent.

-

Calcination: The dried powder mixture is calcined at a high temperature, generally between 1600°C and 1700°C, for several hours in a furnace.[5] This step initiates the solid-state reaction to form this compound.

-

Characterization: The resulting this compound powder is characterized using X-ray diffraction (XRD) to confirm the phase purity and scanning electron microscopy (SEM) to analyze the microstructure.

Fused this compound

Fused this compound is produced by melting the raw materials at very high temperatures, resulting in a product with high purity and a distinct dendritic microstructure.

-

Raw Material Selection: High-purity Bayer alumina and silica sand are used as the primary raw materials.[2]

-

Fusion: The raw materials are mixed in the desired ratio and melted in an electric arc furnace at temperatures exceeding 2000°C.[6]

-

Casting and Cooling: The molten material is cast into molds and allowed to cool at room temperature.[2] During cooling, this compound crystallizes, often forming a needle-like or dendritic grain structure.[7]

-

Crushing and Sizing: The solidified fused this compound block is then crushed and sized for various applications.

Sol-Gel Synthesis

The sol-gel method is a chemical route that allows for the synthesis of high-purity, homogeneous this compound at lower temperatures compared to traditional methods.

-

Precursor Solution Preparation: Aluminum nitrate nonahydrate [Al(NO₃)₃·9H₂O] and tetraethyl orthosilicate (TEOS) are commonly used as precursors for alumina and silica, respectively. A solution of aluminum nitrate is prepared in distilled water.

-

Hydrolysis and Sol Formation: TEOS is hydrolyzed, often in an ethanol-water mixture, to form a silica sol. The pH of the solution is carefully controlled during this step.

-

Mixing and Gelation: The alumina and silica sols are mixed in the stoichiometric 3:2 ratio. The mixture is stirred continuously until a transparent gel is formed.

-

Aging and Drying: The gel is aged for a period (e.g., 24-48 hours) at room temperature to complete the hydrolysis and condensation reactions. It is then dried in an oven at a controlled temperature (e.g., 80-120°C) to remove the solvent, resulting in a xerogel.

-

Calcination: The dried gel is calcined in a furnace. The temperature is gradually increased to around 1000-1300°C to burn off organic residues and crystallize the amorphous gel into this compound.[8]

-

Characterization: The final this compound powder is analyzed using XRD for phase identification and transmission electron microscopy (TEM) or SEM for morphological analysis.

Stability of this compound

This compound's excellent stability at high temperatures and in harsh chemical environments makes it a valuable material for numerous applications.

Thermal Stability

This compound exhibits remarkable thermal stability, retaining its mechanical properties at elevated temperatures.[3] Its low coefficient of thermal expansion contributes to its excellent thermal shock resistance.

| Property | Value | Temperature Range (°C) |

| Coefficient of Thermal Expansion | 4.5 - 5.6 x 10⁻⁶ /°C | 20 - 1400 |

| Thermal Conductivity | 6 W/(m·K) (approx.) | Room Temperature |

| Heat Capacity (Cp) | 0.78 J/(g·K) | Room Temperature |

| 1.25 J/(g·K) | 1000 |

This method is a standard procedure for evaluating the thermal shock resistance of ceramics.

-

Sample Preparation: A set of test specimens (e.g., rectangular bars) of standardized dimensions are prepared.

-

Initial Strength Measurement: The flexural strength of a subset of as-prepared specimens is measured using a three-point or four-point bending test to establish a baseline.

-

Heating: The remaining specimens are heated in a furnace to a series of predetermined temperatures.

-

Quenching: The heated specimens are rapidly quenched in a water bath maintained at room temperature.[9]

-

Post-Quench Strength Measurement: The flexural strength of the quenched specimens is measured.

-

Data Analysis: The retained strength is plotted against the temperature difference (furnace temperature - water bath temperature). The critical temperature difference (ΔTc) is defined as the temperature at which a significant drop in strength (e.g., 30%) occurs.[9]

Chemical Stability

This compound demonstrates excellent resistance to chemical corrosion, particularly in acidic environments.[10] It is also stable in many alkaline and molten salt environments at high temperatures.

| Environment | Temperature (°C) | Observation |

| Sulfuric Acid (pH 1) | Room Temperature | Significantly increased corrosion resistance compared to standard concrete.[11] |

| Alkali Vapor (Na₂O) | 1370 | Can react to form carnegieite, leading to degradation.[12] |

| Molten Li₂O-LiCl | 650 | Shows some weight loss, but is more resistant than some other ceramics.[13] |

-

Sample Preparation: this compound samples of known dimensions and weight are prepared.

-

Corrosive Environment: The samples are exposed to the desired corrosive medium (e.g., immersed in an acidic or alkaline solution, or placed in a furnace with a corrosive atmosphere).

-

Exposure Conditions: The temperature and duration of exposure are controlled according to the test parameters.

-

Post-Exposure Analysis: After exposure, the samples are removed, cleaned, and dried.

-

Evaluation: The extent of corrosion is evaluated by:

-

Weight Change Measurement: Determining the percentage of weight loss or gain.

-

Dimensional Analysis: Measuring any changes in the sample dimensions.

-

Microstructural Analysis: Using SEM to observe changes in the surface morphology and cross-section.

-

Phase Analysis: Employing XRD to identify any new crystalline phases that may have formed as a result of the reaction.

-

Conclusion

3Al₂O₃·2SiO₂ (this compound) is a high-performance ceramic with a unique combination of properties that make it suitable for a wide range of demanding applications. A thorough understanding of its phase diagram, stability, and synthesis methods is crucial for optimizing its performance in existing applications and for the development of new technologies. This guide has provided an in-depth overview of these critical aspects, including detailed experimental protocols and quantitative data to support further research and development efforts.

References

- 1. Sintering Behavior and Mechanical Properties of this compound Fibers/Hydroxyapatite Ceramic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. espublisher.com [espublisher.com]

- 3. moatcity.com [moatcity.com]

- 4. Fused this compound | Washington Mills [washingtonmills.com]

- 5. The difference between sintered this compound and fused this compound [rsnewrefractory.com]

- 6. mdpi.com [mdpi.com]

- 7. usminerals.com [usminerals.com]

- 8. researchgate.net [researchgate.net]

- 9. highaluminarefractory.com [highaluminarefractory.com]

- 10. ias.ac.in [ias.ac.in]

- 11. researchgate.net [researchgate.net]

- 12. ceramics-silikaty.cz [ceramics-silikaty.cz]

- 13. princeton.edu [princeton.edu]

A Technical Guide to the Natural Occurrence and Formation of Mullite

For Researchers, Scientists, and Drug Development Professionals

Abstract: Mullite (3Al₂O₃·2SiO₂) is an aluminosilicate mineral of significant industrial importance due to its exceptional thermal and mechanical properties. However, it is exceedingly rare in natural geological settings. This guide provides a comprehensive overview of the natural occurrence of this compound, detailing the specific geological environments where it is found. It further elucidates the primary mechanisms of its natural formation, focusing on the thermal transformation of precursor aluminosilicate minerals. Detailed protocols for the experimental synthesis and characterization of this compound are presented, supported by structured data tables and process-flow diagrams to facilitate understanding and application in a research context.

Natural Occurrence of this compound

This compound is not a common rock-forming mineral; its natural occurrences are limited to environments characterized by high temperatures and specific chemical compositions.[1] The first documented occurrence was on the Isle of Mull, Scotland, from which it derives its name.[2][3][4]

Primary Geological Environments

-

Contact Metamorphism: The classic and most cited occurrences of this compound are in zones of contact metamorphism, where argillaceous (clay-rich) sediments have been subjected to intense heat from intruding magma.[2] On the Isle of Mull, it is found in fused argillaceous sediments (buchites) that were incorporated as inclusions within Tertiary volcanic rocks.[2][4] This process of high-temperature, low-pressure thermal alteration of clay minerals is the primary geological setting for natural this compound formation.[5] Rocks formed in this manner are sometimes referred to as porcellanite.[2][5]

-

Volcanic Ejecta: this compound can be found as inclusions within volcanic rocks and in small druses, likely formed under moderate hydrothermal conditions.[2][6] The formation on the Isle of Mull is attributed to volcanic activity where super-heated lava came into contact with clay mineral deposits.[7][8]

-

Sillimanite Buchites: this compound is found in sillimanite buchites, which are argillaceous sediments that have been fused by intense heat.[4] It also occurs as inclusions in sillimanite within tonalite at Val Sissone, Italy.[2]

Rare and Extreme Occurrences

-

Fulgurites: A unique and rare occurrence of this compound is within fulgurites.[9] Fulgurites are glassy tubes or crusts formed when lightning strikes silica-rich sand or rock.[10][11] The immense energy and high temperature of a lightning strike (which can exceed 2500°C) is sufficient to melt the rock or sand and form this compound from the available alumina and silica.[9][10] It has been identified in both sand and rock fulgurites.[9][12]

Natural Formation Mechanisms

The formation of this compound, a process known as mullitization, is fundamentally a high-temperature transformation of aluminosilicate minerals. The specific pathway and temperature depend heavily on the precursor materials.[3]

Thermal Transformation of Aluminosilicate Minerals

The most common natural pathway for this compound formation is the thermal decomposition and subsequent reaction of aluminosilicate minerals.

-

Kaolinite (Al₂Si₂O₅(OH)₄): Kaolinite, a common clay mineral, is a primary precursor for this compound. Upon heating, it undergoes a series of transformations. Around 500-600°C, it dehydroxylates to form metakaolinite (Al₂Si₂O₇).[1] At approximately 980°C, metakaolinite decomposes into an Si-Al spinel phase and amorphous silica.[1] The reaction between these two phases at temperatures around 1200°C initiates the formation of primary this compound.[1] Complete transformation to a stable this compound structure requires temperatures of 1600–1700°C.[1]

-

Al₂SiO₅ Polymorphs: The minerals andalusite, kyanite, and sillimanite are all polymorphs of Al₂SiO₅ and are key precursors for this compound in metamorphic and industrial settings.[3] They transform into this compound and silica at high temperatures, with the transformation temperature varying for each mineral. Kyanite can be converted to this compound at a lower temperature than a direct silica/alumina reaction.[13]

-

Pyrophyllite (Al₂Si₄O₁₀(OH)₂): This mineral also serves as a precursor, decomposing upon heating to form this compound and amorphous silica.[15] The crystallization of this compound from pyrophyllite is reported to be easier than from kaolinite.[15]

Physicochemical Properties of this compound

This compound's utility in industrial applications stems from a unique combination of physical and chemical properties. It can form two main stoichiometric forms: the more common 3Al₂O₃·2SiO₂ and the alumina-rich 2Al₂O₃·SiO₂.[2][5] It is noted for having no charge-balancing cations.[2]

Table 1: Quantitative Properties of Natural this compound

| Property | Value | Citations |

|---|---|---|

| Chemical Formula | 3Al₂O₃·2SiO₂ (commonly) to 2Al₂O₃·SiO₂ | [2][7] |

| Crystal System | Orthorhombic | [2][7] |

| Melting Point | 1840 - 1853 °C | [2][5][16] |

| Mohs Hardness | 6 - 7 | [4] |

| Density | 3.11 - 3.26 g/cm³ | [4] |

| Refractive Index | nα = 1.642 - 1.653 | [2] |

| nβ = 1.644 - 1.655 | [2] | |

| nγ = 1.654 - 1.679 | [2] | |

| Thermal Expansion | Low | [3][16] |

| Thermal Conductivity | Low |[3][16] |

Experimental Protocols

Due to its natural scarcity, this compound for industrial and research purposes is almost exclusively synthetic.[16][17] The following protocols outline common methods for its synthesis and characterization.

Synthesis Methodologies

Protocol 1: Sintering (Solid-State Reaction) This is a conventional method for producing 'sinter-mullite'.[3]

-

Raw Material Selection & Preparation: Select high-purity aluminosilicate precursors such as kaolin, other clays, andalusite, or mixtures of alumina (Al₂O₃) and silica (SiO₂).[7][8] The particle size of raw materials should be minimized (e.g., via ball milling) to increase the reaction surface area and reduce mullitization temperature.[8][18]

-

Mixing and Forming: Homogeneously mix the powdered raw materials to achieve the desired Al₂O₃:SiO₂ ratio (typically 3:2). The mixture is then formed into a desired shape (e.g., pressed into pellets).

-

Thermal Treatment (Sintering): The formed body is heated in a furnace. The temperature is ramped up to the target sintering temperature, typically between 1400°C and 1700°C.[1][18] The specific temperature depends on the purity, particle size, and reactivity of the precursors.[7]

-

Soaking and Cooling: The material is held at the peak temperature for a specified duration (soaking time) to allow for the completion of the solid-state diffusion-controlled reactions.[3] Afterward, it is cooled to room temperature. The cooling rate can influence the final microstructure.

Protocol 2: Fused this compound Synthesis This method produces high-purity, dense this compound.

-

Raw Material Selection: Use high-purity raw materials such as Bayer alumina and quartz sand or fused silica.[1][3]

-

Fusion: The raw materials are melted in an electric arc furnace at temperatures exceeding 2000°C until a homogeneous molten liquid is achieved.[1]

-

Casting and Cooling: The molten material is cast into molds and allowed to cool and solidify. A slow cooling process can favor the formation of larger this compound crystals.[3] Rapid quenching can also be used to achieve specific compositions.[3]

Characterization Methodologies

The following workflow is standard for confirming the synthesis and determining the properties of this compound.

Protocol 3: Phase and Morphological Characterization

-

Sample Preparation: The synthesized this compound (sintered body or fused cast) is crushed into a fine powder using an agate mortar and pestle for phase analysis. For microstructural analysis, a solid piece is mounted in epoxy, polished to a mirror finish, and may be thermally etched to reveal grain boundaries.

-

X-ray Diffraction (XRD) Analysis:

-

Objective: To identify the crystalline phases present and confirm the formation of this compound.

-

Procedure: The powdered sample is packed into a sample holder. The sample is scanned using a diffractometer over a typical 2θ range (e.g., 10-80°) with Cu Kα radiation.

-

Data Analysis: The resulting diffraction pattern is compared to standard diffraction patterns from a database (e.g., JCPDS-ICDD) to identify this compound and any residual precursor phases or byproducts like cristobalite.

-

-

Scanning Electron Microscopy (SEM) Analysis:

-

Objective: To observe the microstructure, including the morphology (shape and size) of the this compound crystals and the porosity of the sample.

-

Procedure: The polished and etched solid sample (or a powder sample mounted on a stub) is sputter-coated with a conductive layer (e.g., gold or carbon). The sample is then imaged in a scanning electron microscope.

-

Data Analysis: The resulting micrographs are analyzed. This compound crystals are often observed in two morphologies: equiaxed grains or interlocking needle-like (acicular) crystals.[5] The latter morphology is known to enhance mechanical properties like strength and thermal shock resistance.[5]

-

Conclusion

While naturally occurring this compound is a mineralogical rarity, confined to specific high-temperature geological environments, its formation pathways from common aluminosilicate minerals provide the fundamental principles for its large-scale industrial synthesis. The exceptional properties of this compound, including high refractoriness, low thermal expansion, and chemical stability, ensure its continued importance in advanced ceramics and refractory applications. Understanding both its natural genesis and the experimental protocols for its synthesis and characterization is crucial for the continued development of high-performance materials.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. media.neliti.com [media.neliti.com]

- 4. mindat.org [mindat.org]

- 5. ceramicsrefractories.saint-gobain.com [ceramicsrefractories.saint-gobain.com]

- 6. researchgate.net [researchgate.net]

- 7. espublisher.com [espublisher.com]

- 8. espublisher.com [espublisher.com]

- 9. allanmccollum.net [allanmccollum.net]

- 10. Glad You Asked: What are fulgurites and where can they be found? - Utah Geological Survey [geology.utah.gov]

- 11. Fulgurite - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Application Field: Secondary this compound Formation for Refractories and Ceramics — Kyanite Mining Corporation [kyanite.com]

- 14. This compound [digitalfire.com]

- 15. researchgate.net [researchgate.net]

- 16. imerys.com [imerys.com]

- 17. researchgate.net [researchgate.net]

- 18. moatcity.com [moatcity.com]

Stoichiometric vs. Non-Stoichiometric Mullite: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mullite, a key aluminosilicate ceramic, is renowned for its exceptional thermomechanical properties, making it a critical material in various high-temperature and structural applications. This technical guide provides a comprehensive examination of the distinctions between stoichiometric (3Al₂O₃·2SiO₂) and non-stoichiometric (alumina-rich, e.g., 2Al₂O₃·SiO₂) this compound. We delve into their synthesis methodologies, crystal structures, and comparative physicochemical properties. This document is intended to serve as a detailed resource for researchers and professionals, offering structured data, in-depth experimental protocols, and visual representations of key processes and relationships to facilitate a deeper understanding and application of this versatile ceramic.

Introduction

This compound is the only stable intermediate compound in the alumina-silica (Al₂O₃-SiO₂) binary system at atmospheric pressure. Its chemical formula is generally expressed as Al₂(Al₂₊₂ₓSi₂₋₂ₓ)O₁₀₋ₓ, where 'x' represents the number of oxygen vacancies. The composition of this compound can vary, leading to two primary forms: stoichiometric this compound (3:2) and non-stoichiometric, alumina-rich this compound (2:1)[1][2].

-

Stoichiometric this compound (3Al₂O₃·2SiO₂): This form, often referred to as 3:2 this compound, contains approximately 71.8 wt% alumina and 28.2 wt% silica. It is the most common and thermodynamically stable form.

-

Non-Stoichiometric this compound (e.g., 2Al₂O₃·SiO₂): This alumina-rich form, also known as 2:1 this compound, has a higher alumina content, around 77.3 wt%[3]. It is typically formed at higher temperatures and can exist as a solid solution over a range of compositions[2][4].

The stoichiometry of this compound significantly influences its crystal structure, microstructure, and, consequently, its mechanical, thermal, and electrical properties. Understanding these differences is crucial for tailoring this compound ceramics for specific advanced applications.

Synthesis Methodologies

The synthesis route plays a pivotal role in determining the stoichiometry and morphology of the resulting this compound. The primary methods include solid-state reaction and chemical synthesis routes like the sol-gel process.

Solid-State Reaction

This conventional method involves the high-temperature reaction of alumina and silica precursors. It is a cost-effective route for producing large quantities of this compound.

-

Stoichiometric (3:2) this compound: Typically synthesized by heating a mixture of fine alumina and silica powders in the stoichiometric ratio of 3:2 to temperatures between 1600°C and 1800°C[4][5]. The reaction proceeds through diffusion of the constituent oxides.

-

Non-Stoichiometric (2:1) this compound: Can be produced by adjusting the initial alumina to silica ratio to be alumina-rich and sintering at temperatures often exceeding 1800°C. Fused this compound, produced by melting the raw materials in an electric arc furnace, also tends to be alumina-rich[4].

Sol-Gel Synthesis

The sol-gel method offers better control over purity, homogeneity, and particle size, allowing for this compound formation at lower temperatures compared to the solid-state reaction.

-

Stoichiometric (3:2) this compound: Involves the hydrolysis and condensation of aluminum and silicon alkoxides or salts in a solvent. The resulting gel is then dried and calcined at temperatures typically between 1200°C and 1400°C to form crystalline this compound.

Experimental Protocols

Sol-Gel Synthesis of Stoichiometric (3:2) this compound

Objective: To synthesize phase-pure 3:2 this compound powder.

Materials:

-

Aluminum isopropoxide (AIP)

-

Tetraethyl orthosilicate (TEOS)

-

Ethanol (absolute)

-

Nitric acid (as catalyst)

-

Deionized water

Procedure:

-

Prepare a solution of aluminum isopropoxide in ethanol.

-

In a separate beaker, mix TEOS with ethanol.

-

Slowly add the TEOS solution to the AIP solution under vigorous stirring.

-

Add a mixture of deionized water, ethanol, and a few drops of nitric acid dropwise to the alkoxide mixture to initiate hydrolysis.

-

Continue stirring until a transparent gel is formed.

-

Age the gel at 60°C for 48 hours.

-

Dry the gel at 110°C for 24 hours to obtain a xerogel.

-

Grind the xerogel into a fine powder.

-

Calcined the powder in a furnace at 1300°C for 4 hours to crystallize the this compound phase.

Solid-State Synthesis of Non-Stoichiometric (Alumina-Rich) this compound

Objective: To synthesize non-stoichiometric this compound with an Al₂O₃:SiO₂ molar ratio approaching 2:1.

Materials:

-

High-purity α-alumina (Al₂O₃) powder

-

Amorphous fumed silica (SiO₂) powder

Procedure:

-

Calculate the required weights of Al₂O₃ and SiO₂ powders to achieve the desired alumina-rich composition (e.g., 77 wt% Al₂O₃).

-

Mix the powders thoroughly in a ball mill with zirconia media for 24 hours to ensure homogeneity.

-

Dry the mixed powder and uniaxially press it into pellets.

-

Sinter the pellets in a high-temperature furnace at 1700°C for 4 hours.

-

Allow the furnace to cool down to room temperature.

-

Crush the sintered pellets to obtain the non-stoichiometric this compound powder.

Characterization Methods

-

X-ray Diffraction (XRD): To identify the crystalline phases and determine the lattice parameters. Data is typically collected over a 2θ range of 10-80° using Cu Kα radiation.

-

Scanning Electron Microscopy (SEM): To observe the microstructure, including grain size, morphology (e.g., equiaxed vs. needle-like), and porosity of the sintered this compound samples.

Comparative Data Presentation

The properties of this compound are intrinsically linked to its stoichiometry. The following tables summarize the key quantitative differences between stoichiometric (3:2) and non-stoichiometric (2:1) this compound.

| Property | Stoichiometric (3:2) this compound | Non-Stoichiometric (2:1) this compound |

| Chemical Formula | 3Al₂O₃·2SiO₂ | 2Al₂O₃·SiO₂ |

| Al₂O₃ Content (wt%) | ~71.8 | ~77.3 |

| SiO₂ Content (wt%) | ~28.2 | ~22.7 |

| Crystal System | Orthorhombic | Orthorhombic |

Table 1: Compositional and Crystallographic Properties

| Property | Stoichiometric (3:2) this compound | Non-Stoichiometric (2:1) this compound |

| Density (g/cm³) | ~3.17[6] | Varies with composition |

| Flexural Strength (MPa) | 180[7] | Can be higher or lower depending on microstructure |

| Elastic Modulus (GPa) | 151[7] | Generally increases with Al₂O₃ content |

| Fracture Toughness (MPa·m¹/²) | 2.0[7] | - |

Table 2: Mechanical Properties

| Property | Stoichiometric (3:2) this compound | Non-Stoichiometric (2:1) this compound |

| Thermal Expansion Coefficient (10⁻⁶/°C) | 5.4[7] | ~4.5[1] |

| Thermal Conductivity (W/m·K) | 6.0[7] | Varies with composition |

| Maximum Use Temperature (°C) | 1650[7] | >1800 |

Table 3: Thermal Properties

| Property | Stoichiometric (3:2) this compound | Non-Stoichiometric (2:1) this compound |

| Dielectric Constant (@ 1 MHz) | 5.8[7] | 6-7.2[8] |

| Dielectric Strength (kV/mm) | 9.8[7] | - |

| Volume Resistivity (ohm·cm) | >10¹³[7] | - |

Table 4: Electrical Properties

Visualizations

Synthesis Workflow

References

- 1. scielo.br [scielo.br]

- 2. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 3. researchgate.net [researchgate.net]

- 4. espublisher.com [espublisher.com]

- 5. espublisher.com [espublisher.com]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. accuratus.com [accuratus.com]

- 8. Structural, Thermal and Dielectric Properties of Low Dielectric Permittivity Cordierite-Mullite-Glass Substrates at Terahertz Frequencies - PMC [pmc.ncbi.nlm.nih.gov]

Formation Mechanisms of Mullite Solid Solutions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mullite, a refractory ceramic with the general formula 3Al₂O₃·2SiO₂, is a critical material in various high-temperature and structural applications. Its ability to form solid solutions by incorporating various metal ions into its crystal lattice allows for the tailoring of its properties to specific needs. This technical guide provides a comprehensive overview of the core formation mechanisms of this compound solid solutions, detailing the influence of synthesis routes, precursor chemistry, and dopant incorporation. Experimental protocols for common synthesis and characterization techniques are provided, along with quantitative data and visual representations of the key processes to facilitate a deeper understanding for researchers in materials science and related fields.

Core Formation Mechanisms of this compound

The formation of this compound, or "mullitization," is fundamentally a process of reacting alumina (Al₂O₃) and silica (SiO₂) at elevated temperatures. However, the specific mechanism and the temperature at which this compound crystallizes are highly dependent on the nature and intimacy of mixing of the initial precursors. Two primary mechanisms govern the formation of this compound: diffusion-controlled and nucleation-controlled processes.

Diffusion-Controlled Mechanism (Sinter-Mullite)

This mechanism is characteristic of traditional solid-state synthesis, where powdered precursors like alumina and silica, or clay minerals such as kaolin, are mechanically mixed.[1][2] In this process, this compound formation is a relatively high-temperature event, typically occurring above 1200°C. The reaction proceeds through the diffusion of Al³⁺ and Si⁴⁺ ions across the interfaces of the reactant particles. This is often a slow process, and complete mullitization can require high temperatures (1600-1800°C) and prolonged sintering times.[3] The formation of a liquid phase, often aided by impurities or fluxes, can accelerate the diffusion process.[4]

The general workflow for a diffusion-controlled formation of this compound solid solution can be visualized as follows:

Nucleation-Controlled Mechanism (Chemical this compound)

In contrast to the diffusion-controlled mechanism, a nucleation-controlled process governs this compound formation from chemically homogeneous precursors, such as those derived from sol-gel methods.[5] In these "single-phase" gels, aluminum and silicon precursors are mixed at a molecular level.[6] This intimacy of mixing drastically reduces the diffusion distances required for reaction, leading to significantly lower mullitization temperatures, often below 1000°C.[5] The formation of this compound in this case is a nucleation-controlled process, where this compound nuclei form directly from the amorphous aluminosilicate gel.[5]

The logical relationship for a nucleation-controlled formation of this compound solid solution is depicted below:

The Role of Dopants in this compound Solid Solution Formation

The incorporation of dopant ions into the this compound crystal structure is a key strategy for modifying its properties. These ions can substitute for Al³⁺ or Si⁴⁺ in the lattice, leading to changes in lattice parameters, sintering behavior, and ultimately, the material's performance. The solubility and effect of a dopant depend on its ionic radius, charge, and the synthesis conditions.

The substitution of Al³⁺ by trivalent cations like Fe³⁺ and Cr³⁺ is common. Fe³⁺, with an ionic radius similar to Al³⁺, can readily substitute for aluminum in the octahedral sites of the this compound structure.[4] This substitution can lead to a decrease in the this compound formation temperature due to the formation of a liquid phase which enhances diffusion.[4] Similarly, Cr³⁺ can also be incorporated into the this compound lattice.[7] Tetravalent ions like Ti⁴⁺ can also form solid solutions with this compound, influencing its lattice parameters and microstructure.[1][7]

The general signaling pathway for dopant incorporation and its effects can be illustrated as follows:

Quantitative Data on this compound Solid Solution Formation

The formation of this compound solid solutions is accompanied by measurable changes in physical and structural parameters. The following tables summarize key quantitative data from various studies.

Table 1: Effect of Dopants on this compound Formation Temperature

| Dopant | Synthesis Route | Dopant Concentration (wt%) | This compound Formation Temperature (°C) | Reference |

| None | Sol-Gel | 0 | ~1250-1350 | [4] |

| TiO₂ | Sol-Gel | 3.7 - 5.6 | Increased compared to pure this compound | [8] |

| Fe₂O₃ | Sol-Gel | 12.5 - 15.9 | Decreased compared to pure this compound | [8] |

| Fe₂O₃ | Solid-State | 8 - 12 | Decreased due to liquid phase formation | [4] |

| Cr₂O₃ | Solid-State | Not specified | Minimum of 1400°C for solid solution | [7] |

| MgO | Solid-State | 4 | Enhanced this compound formation | [9] |

Table 2: Influence of Dopants on this compound Lattice Parameters

| Dopant | Dopant Concentration (wt%) | Change in Lattice Parameter 'a' (Å) | Change in Lattice Parameter 'b' (Å) | Change in Lattice Parameter 'c' (Å) | Reference |

| TiO₂ | 2 | Increased | Increased | Increased | [10] |

| Fe₂O₃ | 6 | Increased | Increased | Increased | |

| Cr₂O₃ | 8 - 10 | Increased | Increased | Increased | [7] |

Table 3: Quantitative Phase Analysis of this compound Formation from Rice Husk Silica

| Sintering Temperature (°C) | This compound (wt%) | Cristobalite (wt%) | Alumina (wt%) | Reference |

| 1000 | 62.62 | 22.42 | 77.58 | [11] |

| 1300 | 92.29 | 1.25 | 6.36 | [11] |

Experimental Protocols

Detailed experimental procedures are crucial for the reproducible synthesis and characterization of this compound solid solutions.

Synthesis of Doped this compound via Solid-State Reaction

Objective: To synthesize a doped this compound ceramic using the conventional solid-state reaction method.

Materials:

-

High-purity α-alumina (Al₂O₃) powder

-

Amorphous silica (SiO₂) powder

-

Dopant oxide powder (e.g., Fe₂O₃, TiO₂, Cr₂O₃)

-

Ethanol (for wet milling)

-

Polyvinyl alcohol (PVA) binder solution (e.g., 5 wt%)

Procedure:

-

Stoichiometric Calculation: Calculate the required weights of Al₂O₃, SiO₂, and the dopant oxide to achieve the desired this compound stoichiometry (e.g., 3Al₂O₃·2SiO₂) and dopant concentration.

-

Milling and Mixing: The powders are mixed in a planetary ball mill with zirconia grinding media. Ethanol is added to facilitate wet milling, which promotes homogeneous mixing. Mill for a specified duration (e.g., 24 hours).

-

Drying: The milled slurry is dried in an oven at a low temperature (e.g., 80-100°C) to evaporate the ethanol.

-

Binder Addition: The dried powder is mixed with a binder solution (e.g., PVA) to improve the green strength of the pressed pellets.

-

Granulation: The mixture is granulated by passing it through a sieve to obtain free-flowing granules.

-

Pressing: The granulated powder is uniaxially pressed into pellets of the desired shape and size using a hydraulic press (e.g., at 100-200 MPa).

-

Sintering: The green pellets are placed in a high-temperature furnace and sintered. A typical sintering profile involves:

-

A slow heating rate (e.g., 2-5°C/min) to a debinding temperature (e.g., 600°C) to burn out the binder.

-

A faster heating rate (e.g., 5-10°C/min) to the final sintering temperature (e.g., 1400-1600°C).

-

A dwell time at the sintering temperature (e.g., 2-4 hours) to allow for complete mullitization and densification.

-

Controlled cooling to room temperature.

-

Synthesis of Doped this compound via Sol-Gel Method

Objective: To synthesize a high-purity, homogeneous doped this compound powder using the sol-gel technique.

Materials:

-

Aluminum nitrate nonahydrate [Al(NO₃)₃·9H₂O] or an aluminum alkoxide (e.g., aluminum isopropoxide)

-

Tetraethyl orthosilicate (TEOS) or a silica sol

-

Dopant salt (e.g., iron(III) nitrate, titanium(IV) isopropoxide)

-

Deionized water

-

Ethanol

-

Nitric acid or ammonia solution (for pH control)

Procedure:

-

Precursor Solution Preparation:

-

Dissolve the aluminum precursor and the dopant salt in a mixture of deionized water and ethanol.

-

In a separate container, mix TEOS with ethanol.

-

-

Hydrolysis and Sol Formation: Slowly add the TEOS solution to the aluminum precursor solution while stirring vigorously. The pH of the solution can be adjusted using nitric acid or ammonia to control the hydrolysis and condensation rates.

-

Gelation: Continue stirring the sol until it forms a viscous gel. This process can take several hours to days, depending on the temperature and pH.

-

Aging: The gel is aged for a period (e.g., 24-48 hours) at room temperature to allow for the completion of the polycondensation reactions.

-

Drying: The aged gel is dried in an oven at a low temperature (e.g., 60-100°C) to remove the solvent, resulting in a xerogel.

-

Calcination: The dried xerogel is calcined in a furnace to remove residual organics and nitrates and to induce the crystallization of the this compound solid solution. A typical calcination profile involves heating to a temperature between 1000°C and 1400°C for a few hours.

Characterization Techniques

Objective: To identify the crystalline phases present and quantify their amounts, as well as to determine the lattice parameters of the this compound solid solution.

Experimental Protocol:

-

Sample Preparation: The sintered ceramic or calcined powder is ground into a fine powder using an agate mortar and pestle.

-

Data Collection: The powder is mounted on a sample holder, and the XRD pattern is recorded using a diffractometer with, for example, Cu Kα radiation. Typical scan parameters include a 2θ range of 10-80°, a step size of 0.02°, and a dwell time of 1-2 seconds per step.

-

Rietveld Refinement: The collected XRD pattern is analyzed using Rietveld refinement software. This involves creating a structural model that includes the crystal structures of all expected phases (this compound, corundum, cristobalite, etc.). The refinement process adjusts various parameters (lattice parameters, atomic positions, site occupancies, peak profile parameters) to achieve the best fit between the calculated and observed diffraction patterns. The output of the refinement provides the weight percentage of each crystalline phase and the precise lattice parameters of the this compound solid solution.[12]

Objective: To study the thermal events (phase transformations, decomposition) and mass changes that occur during the heating of this compound precursors.

Experimental Protocol:

-

Sample Preparation: A small amount of the dried gel or precursor powder (typically 10-20 mg) is placed in an alumina or platinum crucible.

-

Analysis: The crucible is placed in the DTA/TGA instrument, and the sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., air or nitrogen).

-

Data Interpretation: The DTA curve shows endothermic and exothermic peaks corresponding to thermal events. For this compound formation from gels, a characteristic exothermic peak is observed, which corresponds to the crystallization of this compound.[13][14] The TGA curve shows the mass loss as a function of temperature, which is useful for identifying the decomposition of precursors and the removal of organic components.

Objective: To observe the microstructure of the this compound ceramic, including grain size, morphology, and porosity.

Experimental Protocol for SEM:

-

Sample Preparation: The sintered ceramic is sectioned, mounted in an epoxy resin, and then ground and polished to a mirror finish using a series of abrasive papers and diamond pastes.

-

Thermal Etching: To reveal the grain boundaries, the polished sample is often thermally etched by heating it to a temperature slightly below the sintering temperature for a short period.

-

Coating: The etched sample is coated with a thin layer of a conductive material (e.g., gold or carbon) to prevent charging under the electron beam.

-

Imaging: The sample is observed in the SEM to obtain high-resolution images of the microstructure.

Experimental Protocol for TEM:

-

Sample Thinning: A thin slice of the ceramic is cut and mechanically thinned to a thickness of about 100 µm. A dimple is then ground in the center of the slice.

-

Ion Milling: The dimpled slice is further thinned to electron transparency using an ion mill, which bombards the sample with a beam of argon ions.[15][16]

-

Imaging: The thinned sample is examined in the TEM to observe the crystal structure, grain boundaries, and defects at a much higher resolution than SEM.

Conclusion

The formation of this compound solid solutions is a complex process influenced by a multitude of factors, from the choice of precursors and synthesis route to the incorporation of dopant ions. A thorough understanding of the underlying diffusion-controlled and nucleation-controlled mechanisms is essential for the rational design and synthesis of this compound ceramics with tailored properties. The detailed experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers and scientists working in the field of advanced materials, enabling them to further explore and optimize the synthesis of these technologically important materials.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Effect of Microsize and Nanosize TiO2 on Porous this compound-Alumina Ceramic Prepared by Slip Casting - PMC [pmc.ncbi.nlm.nih.gov]

- 6. synsint.com [synsint.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. ias.ac.in [ias.ac.in]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 13. Analysis of Influencing Factors in the Preparation of this compound Whiskers from Recovering Silicon-Rich Waste under Low-Temperature Conditions [mdpi.com]

- 14. scielo.br [scielo.br]

- 15. JEOL USA blog | How do Ion Milling Systems Work? [jeolusa.com]

- 16. Preparation of cross-sectional TEM samples for low-angle ion milling - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Expansion Coefficient of Mullite Ceramics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal expansion coefficient (TEC) of mullite ceramics, a critical parameter for their application in high-temperature and thermally demanding environments. This document details the intrinsic properties of this compound that govern its thermal expansion, factors influencing this behavior, and standardized experimental protocols for its measurement.

Introduction to this compound Ceramics and Thermal Expansion

This compound (3Al₂O₃·2SiO₂) is a cornerstone material in the field of advanced ceramics, renowned for its exceptional properties at elevated temperatures.[1] Among its key characteristics are a low thermal expansion coefficient, excellent thermal shock resistance, low thermal conductivity, and high creep resistance.[1][2][3] These attributes make this compound an indispensable material for applications such as kiln furniture, furnace liners, electrical insulators, and components in gas turbine engines.[4][5]

The coefficient of thermal expansion (CTE) quantifies the fractional change in a material's size in response to a change in temperature.[6] A low TEC is paramount in applications involving rapid temperature cycling, as it minimizes internal stresses and reduces the likelihood of thermal shock-induced failure.[3] this compound's characteristically low and stable TEC is a primary reason for its widespread use in refractory and high-temperature structural applications.[2]

Quantitative Data on the Thermal Expansion Coefficient of this compound Ceramics

The TEC of this compound ceramics is not a singular value but is influenced by a range of factors including temperature, composition, and microstructure. The following tables summarize key quantitative data from various studies.

Table 1: Typical Thermal Expansion Coefficients of this compound Ceramics

| Material Type | Temperature Range (°C) | Mean TEC (x 10⁻⁶ /°C) | Reference |

| Sintered this compound | 20 - 1400 | ≈ 4.5 | [1] |

| Cast and Extruded this compound | Room Temperature | 5.4 | [4] |

| This compound (60% Alumina) | 20 - 100 | 5.5 | [7] |

| This compound (80% Alumina) | 20 - 100 | 5.8 | [7] |

| Undoped this compound | 300 - 1000 | 5.45 | [8] |

| Cr-doped this compound (10.8 wt.% Cr₂O₃) | 300 - 1000 | 4.95 | [8] |

| This compound from Industrial Wastes | Not Specified | 5.6 - 6.1 | [9] |

Table 2: Anisotropic Thermal Expansion of this compound

This compound exhibits anisotropic thermal expansion, meaning the TEC varies along its different crystallographic axes. This is a critical consideration in the design of this compound components.

| Crystallographic Axis | Temperature Range (°C) | TEC (x 10⁻⁶ /°C) | Reference |

| a-axis | 300 - 900 | 3.1 - 4.1 | [10] |

| b-axis | 300 - 900 | 5.6 - 7.0 | [10] |

| c-axis | 300 - 900 | 5.6 - 6.1 | [10] |

Table 3: Influence of Additives on the Thermal Expansion of this compound Composites

The addition of other ceramic phases to a this compound matrix can be used to tailor the overall TEC of the composite material.

| Composite Composition | Sintering Temperature (°C) | Observation | Reference |

| This compound-Zirconia | 1400 - 1600 | TEC slightly increases with the addition of zirconia. | [11][12] |

| Cordierite-Mullite-Corundum with Sm₂O₃ | Not Specified | Addition of Sm₂O₃ decreased the thermal expansion. |

Factors Influencing the Thermal Expansion of this compound

Several factors can significantly impact the thermal expansion behavior of this compound ceramics:

-

Temperature: Most this compound compositions exhibit non-linear thermal expansion at lower temperatures (below ~300°C) and a more linear and larger expansion at higher temperatures.[10]

-

Composition and Purity: The alumina-to-silica ratio in this compound influences its TEC. Furthermore, the presence of impurities or dopants, such as transition metal oxides (e.g., Cr₂O₃, Fe₂O₃), can alter the thermal expansion characteristics.[10] For instance, the incorporation of Cr₂O₃ has been shown to reduce the mean TEC of this compound.[8]

-

Anisotropy: As highlighted in Table 2, the thermal expansion of the orthorhombic this compound crystal is anisotropic. This can lead to internal stresses in polycrystalline this compound ceramics upon temperature changes.

-

Microstructure: The grain size, porosity, and presence of a glassy phase at the grain boundaries can all affect the bulk thermal expansion of a this compound ceramic. A fine, uniform grain structure can enhance resistance to cracking during thermal shock.[3]

-

Additives: The incorporation of a second phase, such as zirconia (ZrO₂), into the this compound matrix creates a composite material with a TEC that is a function of the properties and volume fractions of the constituent phases.[13] The addition of zirconia generally leads to a slight increase in the overall TEC.[12]

Experimental Protocols for Measuring Thermal Expansion

The accurate determination of the TEC is crucial for material characterization and component design. The most common methods for measuring the TEC of ceramic materials are dilatometry and high-temperature X-ray diffraction.

Dilatometry (Push-Rod Method)

Dilatometry is a widely used technique for measuring the dimensional changes of a material as a function of temperature. The standard test method is outlined in ASTM E228.[10]

Principle: A specimen of the material is placed in a furnace and heated at a controlled rate. A push-rod, typically made of a material with a very low and known thermal expansion (e.g., vitreous silica or alumina), is placed in contact with the specimen.[10][14] As the specimen expands or contracts, it displaces the push-rod, and this displacement is measured by a sensitive transducer, such as a linear variable differential transformer (LVDT).[2]

Detailed Experimental Protocol (based on ASTM E228):

-

Specimen Preparation:

-

Prepare a cylindrical or rectangular specimen with flat, parallel ends.

-

Typical dimensions for tests up to 1000°C are a maximum diameter of 12.7 mm and a length of 12.7 mm, 25.4 mm, or 50.8 mm.[10] For higher temperatures, a maximum diameter of 15.875 mm and a length of 25.4 mm is common.[10]

-

Ensure the end surfaces are ground parallel.[15]

-

-

Apparatus Setup and Calibration:

-

Use a dilatometer of either the tube or push-rod type, equipped with a furnace capable of reaching the desired test temperature.[15]

-

The displacement measurement system should have an accuracy of at least ±1.5 µm.

-

The temperature control system should be capable of maintaining a constant heating or cooling rate.

-

Calibrate the apparatus using a certified reference material with a known thermal expansion, such as single-crystal sapphire or vitreous silica.[14]

-

-

Measurement Procedure:

-

Place the specimen in the dilatometer at room temperature.

-

Position the push-rod in contact with the specimen.

-

Heat the specimen at a controlled rate, typically not exceeding 3°C/min.

-

Continuously record the specimen's temperature and the change in its length throughout the heating and cooling cycle.

-

Take readings at frequent intervals, for example, every 25°C.

-

-

Data Analysis:

-

Calculate the mean coefficient of linear thermal expansion (ᾱ) over a specific temperature range (T₁ to T₂) using the following formula: ᾱ = (L₂ - L₁) / (L₀ * (T₂ - T₁)) where:

-

L₀ is the initial length of the specimen at a reference temperature.

-

L₁ and L₂ are the lengths of the specimen at temperatures T₁ and T₂, respectively.

-

-

High-Temperature X-ray Diffraction (HTXRD)

HTXRD is a powerful technique for determining the thermal expansion of crystalline materials by measuring the changes in their lattice parameters as a function of temperature.

Principle: The material is placed in a high-temperature furnace that is integrated into an X-ray diffractometer. XRD patterns are collected at various temperatures. The shift in the positions of the diffraction peaks is used to calculate the changes in the lattice parameters, from which the anisotropic thermal expansion coefficients can be determined.[12]

General Experimental Procedure:

-

Sample Preparation:

-

Apparatus:

-

An X-ray diffractometer equipped with a high-temperature attachment (furnace).

-

A temperature controller and a thermocouple or pyrometer for accurate temperature measurement.[16]

-

-

Data Collection:

-

The sample is heated to the desired temperature and allowed to equilibrate.

-

An XRD pattern is recorded over a specific 2θ range.

-

This process is repeated at various temperature intervals during both heating and cooling cycles.[17]

-

-

Data Analysis:

-

The positions of the diffraction peaks in each pattern are determined.

-

The lattice parameters (a, b, c) are calculated from the peak positions using appropriate crystallographic software.

-

The thermal expansion coefficients for each crystallographic axis are then determined from the change in the lattice parameters with temperature.

-

Visualizations

Experimental Workflow for Dilatometry

Caption: Workflow for determining the thermal expansion coefficient using dilatometry.

Logical Workflow for this compound Ceramic Selection Based on Thermal Properties

Caption: Decision workflow for selecting this compound ceramics based on thermal properties.

Conclusion

The thermal expansion coefficient is a critical property of this compound ceramics that dictates their suitability for a wide array of high-temperature applications. A thorough understanding of the factors that influence the TEC, coupled with accurate measurement using standardized protocols, is essential for researchers, scientists, and engineers in the development and application of these advanced materials. This guide provides a foundational understanding of the thermal expansion behavior of this compound ceramics to aid in material selection and design for thermally demanding environments.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Dilatometry | Thermal Expansion | EAG Laboratories [eag.com]

- 3. moatcity.com [moatcity.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. msesupplies.com [msesupplies.com]

- 7. chm.bris.ac.uk [chm.bris.ac.uk]

- 8. ceat.okstate.edu [ceat.okstate.edu]

- 9. store.astm.org [store.astm.org]

- 10. infinitalab.com [infinitalab.com]

- 11. ceramics-silikaty.cz [ceramics-silikaty.cz]

- 12. Thermal X-ray analysis [researchpark.spbu.ru]

- 13. analysistech.com [analysistech.com]

- 14. wzr-ceramic.de [wzr-ceramic.de]

- 15. electronics.org [electronics.org]

- 16. Determination of Thermal Expansion by High-Temperature X-Ray Diffraction | Advances in X-Ray Analysis | Cambridge Core [cambridge.org]

- 17. ucl.ac.uk [ucl.ac.uk]

An In-depth Technical Guide to the Mechanical Properties of Sintered Mullite